2-Cyano-5-(morpholin-4-yl)thiophen-3-yl dimethyl phosphate
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Overview
Description
2-Cyano-5-(morpholin-4-yl)thiophen-3-yl dimethyl phosphate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 2-Cyano-5-(morpholin-4-yl)thiophen-3-yl dimethyl phosphate involves several steps. One common method is the cyanoacetylation of amines, where cyanoacetamides are used as precursors . The reaction typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Industrial production methods may involve more scalable and efficient processes, such as microwave irradiation or solvent-free reactions, to achieve higher yields and purity .
Chemical Reactions Analysis
2-Cyano-5-(morpholin-4-yl)thiophen-3-yl dimethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and thioglycolic acid derivatives . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The major products formed from these reactions often include thiophene-based compounds with diverse functional groups, which can be further utilized in various applications.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives, including 2-Cyano-5-(morpholin-4-yl)thiophen-3-yl dimethyl phosphate, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . In the industrial sector, these compounds are used as corrosion inhibitors and in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Cyano-5-(morpholin-4-yl)thiophen-3-yl dimethyl phosphate involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate biological pathways by binding to specific receptors or enzymes . For instance, some thiophene-based compounds act as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression . The exact molecular targets and pathways may vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
2-Cyano-5-(morpholin-4-yl)thiophen-3-yl dimethyl phosphate can be compared with other thiophene derivatives, such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share a similar thiophene nucleus but differ in their functional groups and applications. For example, Tipepidine is used as an antitussive agent, while Dorzolamide is used as an ocular hypotensive agent
Properties
CAS No. |
61124-79-6 |
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Molecular Formula |
C11H15N2O5PS |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
(2-cyano-5-morpholin-4-ylthiophen-3-yl) dimethyl phosphate |
InChI |
InChI=1S/C11H15N2O5PS/c1-15-19(14,16-2)18-9-7-11(20-10(9)8-12)13-3-5-17-6-4-13/h7H,3-6H2,1-2H3 |
InChI Key |
DAKORWFRYAVTRY-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=C(SC(=C1)N2CCOCC2)C#N |
Origin of Product |
United States |
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